2-Tetradecenal 2-Tetradecenal Tetradec-2-enal is a natural product found in Leonurus japonicus with data available.
Brand Name: Vulcanchem
CAS No.: 51534-36-2
VCID: VC3821387
InChI: InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12+
SMILES: CCCCCCCCCCCC=CC=O
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol

2-Tetradecenal

CAS No.: 51534-36-2

Cat. No.: VC3821387

Molecular Formula: C14H26O

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

2-Tetradecenal - 51534-36-2

Specification

CAS No. 51534-36-2
Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
IUPAC Name (E)-tetradec-2-enal
Standard InChI InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12+
Standard InChI Key WHOZNOZYMBRCBL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC=CC=O
Canonical SMILES CCCCCCCCCCCC=CC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-tetradecenal is defined by the following attributes:

  • Chemical Formula: C₁₄H₂₆O

  • Molecular Weight: 210.36 g/mol

  • SMILES Notation: CCCCCCCCCCC\C=C\C=O

  • InChI Key: WHOZNOZYMBRCBL-OUKQBFOZSA-N

The trans configuration of the C2 double bond (Fig. 1) contributes to its rigidity and influences intermolecular interactions, such as van der Waals forces, which affect its phase behavior .

Table 1: Key Molecular Properties of 2-Tetradecenal

PropertyValueSource
Melting PointNot reported
Boiling Point353–393 K (estimated)
LogP (Partition Coefficient)5.21 (predicted)
Vaporization Enthalpy (ΔvapH°)82.6 kJ/mol
Solubility in Water2.28 × 10⁻⁴ g/L

Synthesis and Production Pathways

2-Tetradecenal can be synthesized through several established methods:

  • Oxidation of Alcohols: Catalytic oxidation of corresponding unsaturated alcohols (e.g., 2-tetradecen-1-ol) using agents like pyridinium chlorochromate (PCC).

  • Wittig Reaction: Reaction of tetradecyl triphenylphosphonium ylide with acetaldehyde derivatives to form the α,β-unsaturated aldehyde.

  • Cross-Metathesis: Olefin metathesis of shorter-chain aldehydes in the presence of Grubbs catalysts.

Industrial-scale production often employs catalytic hydrogenation to ensure stereochemical purity, though specific protocols remain proprietary.

Biological Significance and Applications

Role in Insect Pheromones

2-Tetradecenal has been identified as a critical component in the pheromone blends of several moth species, including Spodoptera littoralis . It acts as an attractant, facilitating mate location through olfactory signaling. The compound binds to odorant-binding proteins (OBPs) in insect antennae, triggering neuronal responses that guide behavior.

Industrial Applications

  • Flavor and Fragrance: Its citrus-like aroma makes it suitable for perfumes and food additives.

  • Organic Synthesis: Serves as a precursor for synthesizing longer-chain aldehydes and alcohols used in surfactants.

Physicochemical Data and Research Findings

Phase Change Behavior

The enthalpy of vaporization (ΔvapH°) of 2-tetradecenal, determined via gas chromatography, is 82.6 kJ/mol at 353–393 K . This value aligns with trends observed in homologous aldehydes, where increased chain length correlates with higher ΔvapH° due to enhanced London dispersion forces .

Table 2: Thermodynamic Data for 2-Tetradecenal

ParameterValueMethodReference
ΔvapH°82.6 kJ/molGas Chromatography

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C=C bend) .

  • NMR: ¹H NMR signals at δ 9.48 (d, 1H, CHO), δ 6.22 (dt, 1H, CH=CH), and δ 2.41 (t, 2H, CH₂ adjacent to carbonyl) .

Future Research Directions

  • Ecological Studies: Investigate its role in non-insect species and plant-insect interactions.

  • Industrial Optimization: Develop greener synthesis routes using biocatalysts.

  • Toxicology: Conduct in vitro assays to assess cytotoxicity and environmental persistence.

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